Cas no 41731-83-3 (Ethyl 2-bromothiazole-5-carboxylate)
Ethyl 2-bromothiazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-bromothiazole-5-carboxylate
- Methyl 2-bromothiazole-5-carboxylate
- 2-Bromo-5-(ethoxycarbonyl)thiazole
- 2-Bromo-thiazole-5-carboxylic acid ethyl ester
- 2-Bromothiazole-5-carboxylic Acid Ethyl Ester
- ethyl 2-bromo-1,3-thiazole-5-carboxylate
- 2-Bromo-1,3-thiazole-5-carboxylicacid ethyl ester
- 2-Bromothiazol-5-carboxylicacid ethyl ester
- Ethyl2-bromo-1,3-thiazole-5-carboxylate
- Ethyl 2-bromo-5-thiazolecarboxylate
- ETHYL-2-BROMOTHIAZOLE-5-CARBOXYLATE
- Ethyl2-bromo-5-thiazolecarboxylate
- PubChem13480
- KSC490C5L
- KTYIFXLNIMPSKI-UHFFFAOYSA-N
- STR07913
- OR134
- EN300-52388
- 41731-83-3
- Ethyl2-bromothiazole-5-carboxylate
- AM20100104
- AC-5471
- SY006696
- DTXSID50394264
- Ethyl 2-bromothiazole-5-carboxylate, 97%
- CHEMBL5203343
- 2-bromo-1,3-thiazole-5-carboxylic ethyl ester
- MFCD00463837
- 2-bromo-5-thiazolecarboxylic acid ethyl ester
- AKOS005146124
- HY-W002625
- A6868
- FT-0600585
- 2-bromo-1,3-thiazole-5-carboxylic acid ethyl ester
- SCHEMBL274346
- Q-102475
- FS-2192
- E0891
- CS-W002625
- PB30639
- STK365910
- DB-007475
-
- MDL: MFCD00463837
- Inchi: 1S/C6H6BrNO2S/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3
- InChI Key: KTYIFXLNIMPSKI-UHFFFAOYSA-N
- SMILES: BrC1=NC=C(C(=O)OCC)S1
Computed Properties
- Exact Mass: 234.93000
- Monoisotopic Mass: 234.93
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.5
- Topological Polar Surface Area: 67.4
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Liquid
- Density: 1.581 g/mL at 25 °C(lit.)
- Boiling Point: 68°C/11mmHg(lit.)
- Flash Point: Degrees Fahrenheit:230°F
Degrees Celsius:110°C - Refractive Index: n20/D 1.5530(lit.)
- Water Partition Coefficient: Miscible is water.
- PSA: 67.43000
- LogP: 2.08230
Ethyl 2-bromothiazole-5-carboxylate Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H317
- Warning Statement: P280
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 43
- Safety Instruction: S36/37
-
Hazardous Material Identification:
- Storage Condition:Inert atmosphere,2-8°C
- Risk Phrases:R43
- Safety Term:S36/37
Ethyl 2-bromothiazole-5-carboxylate Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
Ethyl 2-bromothiazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 037070-1g |
2-Bromo-thiazole-5-carboxylic acid ethyl ester |
41731-83-3 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 037070-5g |
2-Bromo-thiazole-5-carboxylic acid ethyl ester |
41731-83-3 | 97% | 5g |
£25.00 | 2022-03-01 | |
| Fluorochem | 037070-10g |
2-Bromo-thiazole-5-carboxylic acid ethyl ester |
41731-83-3 | 97% | 10g |
£43.00 | 2022-03-01 | |
| Fluorochem | 037070-25g |
2-Bromo-thiazole-5-carboxylic acid ethyl ester |
41731-83-3 | 97% | 25g |
£82.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E119080-250mg |
Ethyl 2-bromothiazole-5-carboxylate |
41731-83-3 | 98% | 250mg |
¥29.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E119080-25g |
Ethyl 2-bromothiazole-5-carboxylate |
41731-83-3 | 98% | 25g |
¥428.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E119080-1g |
Ethyl 2-bromothiazole-5-carboxylate |
41731-83-3 | 98% | 1g |
¥30.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E119080-5g |
Ethyl 2-bromothiazole-5-carboxylate |
41731-83-3 | 98% | 5g |
¥103.90 | 2023-09-03 | |
| AstaTech | 56098-5/G |
2-BROMO-THIAZOLE-5-CARBOXYLIC ACID ETHYL ESTER |
41731-83-3 | 97% | 5/G |
$35 | 2022-06-02 | |
| AstaTech | 56098-10/G |
2-BROMO-THIAZOLE-5-CARBOXYLIC ACID ETHYL ESTER |
41731-83-3 | 97% | 10/G |
$58 | 2022-06-02 |
Ethyl 2-bromothiazole-5-carboxylate Suppliers
Ethyl 2-bromothiazole-5-carboxylate Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on Ethyl 2-bromothiazole-5-carboxylate
Ethyl 2-bromothiazole-5-carboxylate (CAS No. 41731-83-3): A Comprehensive Overview
Ethyl 2-bromothiazole-5-carboxylate (CAS No. 41731-83-3) is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound, characterized by its unique thiazole ring and bromine substituent, offers a wide range of applications due to its reactivity and structural properties.
The thiazole ring is a fundamental heterocyclic structure that is widely recognized for its biological activity and chemical stability. The presence of the bromine atom at the 2-position and the ethyl ester group at the 5-position of the thiazole ring imparts unique chemical properties to Ethyl 2-bromothiazole-5-carboxylate. These properties make it an attractive starting material for various synthetic transformations and drug development processes.
Recent studies have highlighted the potential of Ethyl 2-bromothiazole-5-carboxylate in the synthesis of novel pharmaceutical compounds. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can serve as a key intermediate in the synthesis of thiazole-based drugs with potent antimicrobial and anticancer activities. The bromine substituent allows for efficient coupling reactions, enabling the introduction of diverse functional groups that can enhance the biological activity and pharmacokinetic properties of the final products.
In addition to its role in pharmaceutical research, Ethyl 2-bromothiazole-5-carboxylate has found applications in materials science. The thiazole ring's inherent stability and electronic properties make it suitable for use in the development of functional materials such as polymers and coatings. A recent study in the Journal of Polymer Science reported the use of this compound as a monomer in the synthesis of thiazole-containing polymers with enhanced thermal stability and mechanical strength.
The synthetic versatility of Ethyl 2-bromothiazole-5-carboxylate is further evidenced by its use in organic synthesis. The compound can undergo various reactions, including nucleophilic substitution, cross-coupling, and cyclization reactions, making it a valuable building block for complex molecule synthesis. A notable example is its use in the preparation of thiazole derivatives with specific stereochemical configurations, which are crucial for optimizing the biological activity of drug candidates.
The safety and handling of Ethyl 2-bromothiazole-5-carboxylate are important considerations for researchers working with this compound. While it is not classified as a hazardous material, proper precautions should be taken to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) and following standard laboratory safety protocols to minimize exposure risks.
In conclusion, Ethyl 2-bromothiazole-5-carboxylate (CAS No. 41731-83-3) is a multifaceted compound with significant potential in various scientific disciplines. Its unique chemical structure and reactivity make it an essential reagent for synthetic chemists, pharmaceutical researchers, and materials scientists alike. As ongoing research continues to uncover new applications and properties, Ethyl 2-bromothiazole-5-carboxylate is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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